Spiro[cyclobutane-1,2'-thiochroman]-4'-amine
Description
Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single spiro atom
Properties
IUPAC Name |
spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDGDFKMPGOFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine, often involves cycloaddition reactions. One common method is the [2+2] cycloaddition of cyclic allenes . Another approach involves the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes or chalcones in the presence of proline or thioproline . These reactions typically require specific conditions such as the use of catalysts and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of spirocyclic compounds may involve large-scale cycloaddition reactions using automated reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields . Additionally, the purification of the final product often involves techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism of action of Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A spirocyclic compound with a similar structural motif but different ring sizes.
Spiropentadiene: Another spirocyclic compound known for its strained structure.
Spiro[4.5]decan-7-ol: A spiro compound with different functional groups and applications.
Uniqueness
Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine is unique due to its specific ring structure and the presence of a sulfur atom, which can impart distinct chemical and biological properties
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